Fused-Ring Count and Molecular Weight: The 18-Ring Gap Between Dicoronylene and Circumcoronene
Coronylovalene possesses 18 fused aromatic rings (C₅₆H₂₂ fully aromatic form, MW 694.8 g/mol; C₅₆H₇₈ hydrogenated form, MW 751.2 g/mol), precisely filling the ring-count gap between dicoronylene (15 rings, C₄₈H₂₀, MW 596.7 g/mol) and circumcoronene (19 rings, C₅₄H₁₈, MW 666.7 g/mol) [1]. No other discrete, named PAH of exactly 18 rings is commercially catalogued, making this compound the sole reference for this specific molecular weight band in size-exclusion chromatographic calibration of heavy hydrocarbon streams [2].
| Evidence Dimension | Number of fused aromatic rings and molecular weight |
|---|---|
| Target Compound Data | 18 rings; C₅₆H₂₂ MW 694.8 / C₅₆H₇₈ MW 751.2 g/mol |
| Comparator Or Baseline | Dicoronylene: 15 rings, C₄₈H₂₀ MW 596.7; Circumcoronene: 19 rings, C₅₄H₁₈ MW 666.7; Coronene: 7 rings, C₂₄H₁₂ MW 300.4; Ovalene: 10 rings, C₃₂H₁₄ MW 398.5 |
| Quantified Difference | Coronylovalene is 3 rings / ~98 Da larger than dicoronylene and 1 ring / ~84 Da smaller than circumcoronene (fully aromatic forms) |
| Conditions | Structural formula comparison from IUPAC nomenclature; MWs from NIST and PubChem databases |
Why This Matters
For analytical chemists developing size-exclusion or high-temperature GC methods for heavy petroleum fractions, coronylovalene provides a unique calibration point at 18 rings that no other available PAH standard occupies.
- [1] PubChem Compound Summary CID 57348396, Coronylovalene. View Source
- [2] Sander, L. C., and S. A. Wise. 'NIST Special Publication 922: Polycyclic Aromatic Hydrocarbon Structure Index.' NIST, 2020 Edition. View Source
